N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a thienylsulfonyl group, and a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include dimethylaminopyridine (DMAP), anhydrous dichloromethane, and EDCI.HCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: It has potential therapeutic applications, possibly as an anticancer or antimicrobial agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways These may include enzymes, receptors, or other proteins that play a role in its biological effects
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N2-(2-thienylsulfonyl)glycinamide
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is unique due to its combination of a tetrahydroisoquinoline core, a thienylsulfonyl group, and a dimethoxyphenyl moiety. This unique structure may confer specific properties and reactivity that distinguish it from similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H26N2O5S2 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H26N2O5S2/c1-30-21-10-9-17(14-22(21)31-2)11-12-25-24(27)20-15-18-6-3-4-7-19(18)16-26(20)33(28,29)23-8-5-13-32-23/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,25,27) |
InChI Key |
CXKNNOAYEXCNTO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4)OC |
Origin of Product |
United States |
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